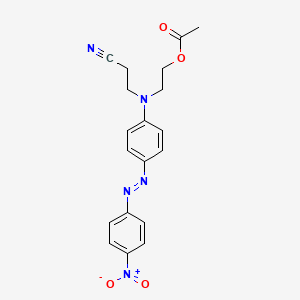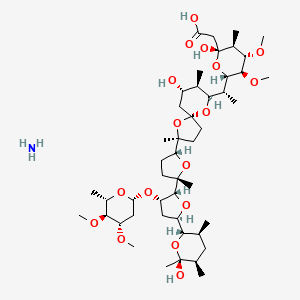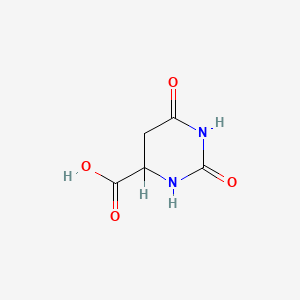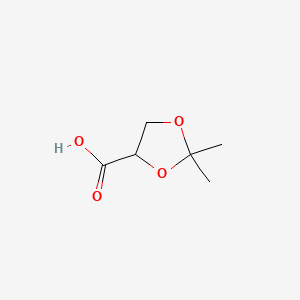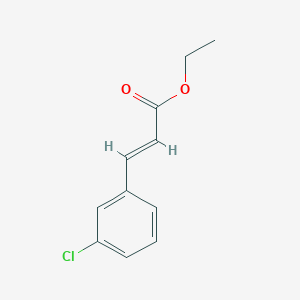
2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester
Übersicht
Beschreibung
“2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester” is a chemical compound with the molecular formula C11H11ClO2 . It is also known by other names such as Ethyl 3-(3-chlorophenyl)-2-propenoate .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester” can be represented as a 2D or 3D model . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester” has a molecular weight of 210.66 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Fatty Acid Conjugates and Toxicity
Research on fatty acid conjugates, such as ethyl esters of xenobiotics, highlights their accumulation in body organs due to their lipophilic nature, potentially causing toxic manifestations. Studies emphasize the need for detailed exploration of fatty acid conjugates to understand their mechanism of toxicity and pathogenesis, suggesting that these conjugates could enhance the therapeutic potential of drugs by increasing their half-lives and dose-response longevity (Ansari, Kaphalia, & Khan, 1995).
Environmental Impact of Parabens
Parabens, esters of para-hydroxybenzoic acid, are explored for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants with potential weak endocrine disruptor effects, parabens are ubiquitous in surface water and sediments due to their continuous introduction from consumer products. Further research is needed to understand their stability and persistence, especially for their halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Food Safety Concerns of 3-MCPD Esters
3-MCPD esters, processing-induced chemical toxicants found in many food categories, have raised food safety concerns due to their possible nephrotoxicity and testicular toxicity. The review calls for further research to understand their absorption, metabolism, toxicities, and formation mechanisms, highlighting the need for mitigation strategies to ensure food safety (Gao, Li, Huang, & Yu, 2019).
Antioxidant and Biological Activities of Chlorogenic Acid
Chlorogenic Acid (CGA) is recognized for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles, suggesting its potential in treating disorders like cardiovascular disease, diabetes, and obesity. This review urges further studies to optimize CGA's biological and pharmacological effects for practical use as a natural food additive (Naveed et al., 2018).
Biotechnological Production of Lactic Acid and Derivatives
Lactic acid, produced by the fermentation of biomass sugars, is pivotal for synthesizing biodegradable polymers and serves as a feedstock for green chemistry. The review discusses biotechnological routes for producing valuable chemicals from lactic acid, indicating the potential of biotechnological processes to replace chemical routes in the future (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZPXRDTJGAAN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



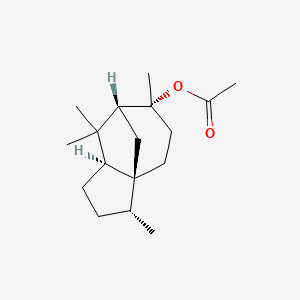
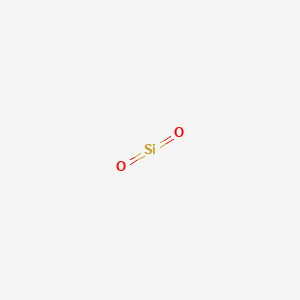
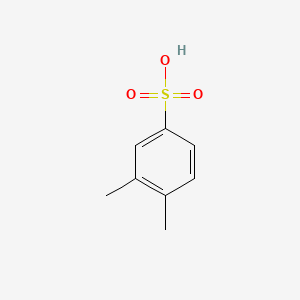
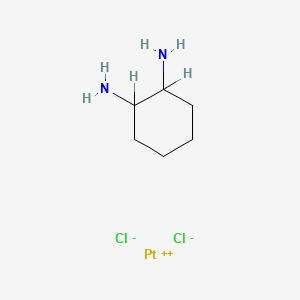
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)


